molecular formula C15H17N3O2 B2881783 1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1171964-62-7

1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2881783
CAS No.: 1171964-62-7
M. Wt: 271.32
InChI Key: BAQMBBSCCUQWTO-UHFFFAOYSA-N
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Description

1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with an oxadiazole ring.

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar pathways or organisms.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Given the anti-infective activities associated with 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious organisms, leading to their inhibition or death.

Result of Action

Given the anti-infective activities associated with 1,2,4-oxadiazoles , it’s plausible that this compound may exert its effects by inhibiting the growth or activity of infectious organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative . The pyrrolidinone ring can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:

Biological Activity

1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound notable for its unique structural features, including a pyrrolidine ring and an oxadiazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2C_{15}H_{17}N_3O_2, with a molecular weight of approximately 270.33 g/mol. The structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirmation of its identity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring followed by the introduction of the pyrrolidine structure. The reactivity of this compound can be influenced by factors such as solvent choice and temperature.

Antimicrobial Properties

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have been tested for their antibacterial and antifungal properties. In vitro tests indicated that certain derivatives demonstrated effective inhibition against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget OrganismsMIC (mg/mL)
1-Phenyl-4-(3-propyl...S. aureus0.0039
E. coli0.025
Other Pyrrolidine DerivativesVarious Bacterial StrainsVaries

Anti-inflammatory and Analgesic Effects

The compound has also been explored for its potential anti-inflammatory properties. Research indicates that similar heterocyclic compounds can modulate inflammatory pathways, suggesting that this compound may possess similar capabilities.

Anticancer Activity

Research into the anticancer properties of oxadiazole derivatives has shown promising results. These compounds often interact with biological targets involved in cancer pathways. Preliminary studies suggest that 1-Phenyl-4-(3-propyl... may inhibit tumor growth; however, further studies are required to elucidate its mechanisms of action .

Case Studies

A case study examining the effects of pyrrolidine derivatives on bacterial growth demonstrated that modifications in the chemical structure significantly impacted their antimicrobial efficacy. The introduction of halogen substituents was found to enhance bioactivity against certain pathogens .

Properties

IUPAC Name

1-phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-6-13-16-15(20-17-13)11-9-14(19)18(10-11)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQMBBSCCUQWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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